

Validation of Synthetic (-)-Lavandulol Against Natural Standards: A Comparative Guide

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Compound of Interest

Compound Name: (-)-Lavandulol

CAS No.: 498-16-8

Cat. No.: B1235673

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic **(-)-Lavandulol** with its natural counterparts, offering supporting data and experimental methodologies to validate its authenticity and purity. The information is intended to assist researchers in assessing the suitability of synthetic **(-)-Lavandulol** for various applications, from fragrance and flavor development to pharmaceutical research.

Physicochemical and Sensory Properties

(-)-Lavandulol, a monoterpene alcohol, is a key aromatic constituent of lavender oil. The natural form is the (R)-enantiomer.^[1] A critical aspect of validating synthetic **(-)-Lavandulol** is ensuring it matches the physicochemical and, equally important, the sensory profile of the natural standard.

Table 1: Comparison of Physicochemical Properties

Property	Synthetic (-)-Lavandulol (Expected)	Natural (-)-Lavandulol (Reference)
Appearance	Colorless to pale yellow clear liquid[1][2]	Colorless to pale yellow clear liquid
Molecular Formula	C ₁₀ H ₁₈ O[1]	C ₁₀ H ₁₈ O[1]
Molecular Weight	154.25 g/mol [1]	154.25 g/mol [1]
Boiling Point	94-95 °C at 13 mmHg[2]	Similar to synthetic
Specific Gravity	~0.879 g/mL at 25°C[2]	Similar to synthetic
Refractive Index	~1.468 at 20°C[2]	Similar to synthetic
Solubility	Soluble in ethanol and methanol; insoluble in water[1]	Soluble in ethanol and methanol; insoluble in water
Optical Rotation	Negative	Negative

Table 2: Comparison of Sensory Profile

Enantiomer	Synthetic Sample	Natural Standard	Odor Description
(-)-Lavandulol (R-enantiomer)	To be evaluated	Natural Standard	Weak floral, herbal odor with a slightly lemon-like, fresh citrus fruity nuance.[3][4][5]
(+)-Lavandulol (S-enantiomer)	If present as impurity	Not naturally abundant	Very weak odor.[3][4]

Experimental Protocols for Validation

A rigorous validation of synthetic (-)-Lavandulol involves a multi-pronged analytical approach to confirm its chemical identity, purity, and enantiomeric integrity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Objective: To identify and quantify the components of the synthetic **(-)-Lavandulol** sample and compare its chromatogram with a natural standard.

Methodology:

- Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
- Column: A non-polar capillary column (e.g., DB-5MS).
- Injector: Split/splitless injector, with an injection volume of 1 μL .
- Oven Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 240°C) to separate all volatile components.
- Carrier Gas: Helium.
- Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-400.
- Identification: Compounds are identified by comparing their mass spectra and retention indices with those of a certified natural **(-)-Lavandulol** standard and with spectral libraries (e.g., NIST).
- Quantification: The percentage purity is determined by the relative peak area of the **(-)-Lavandulol** peak in the chromatogram.

Chiral Gas Chromatography for Enantiomeric Purity

Objective: To determine the enantiomeric excess (e.e.) of the synthetic **(-)-Lavandulol**, ensuring it is predominantly the desired (R)-enantiomer.

Methodology:

- Instrumentation: A gas chromatograph with a Flame Ionization Detector (FID) or coupled to a mass spectrometer.
- Column: A chiral capillary column (e.g., a cyclodextrin-based column like beta-DEX or gamma-DEX).

- **Injector and Oven Program:** Similar to standard GC-MS, but may require optimization for better separation of the enantiomers.
- **Analysis:** The retention times of the (R)- and (S)-enantiomers will differ on the chiral column. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers. A high e.e. for the (R)-enantiomer is expected for a successful asymmetric synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of the synthetic **(-)-Lavandulol**.

Methodology:

- **Instrumentation:** A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **Sample Preparation:** The sample is dissolved in a deuterated solvent (e.g., CDCl₃).
- **Experiments:** ¹H NMR and ¹³C NMR spectra are acquired.
- **Analysis:** The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, and the chemical shifts in the ¹³C NMR spectrum, are compared to the known spectral data of natural **(-)-Lavandulol**.[\[6\]](#)[\[7\]](#)

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Objective: To identify the characteristic functional groups present in the synthetic **(-)-Lavandulol** molecule.

Methodology:

- **Instrumentation:** An FTIR spectrometer.
- **Sample Preparation:** The liquid sample can be analyzed directly as a thin film between salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

- Analysis: The resulting IR spectrum, which shows absorption bands corresponding to specific molecular vibrations, is compared with the reference spectrum of natural **(-)-Lavandulol**.^{[8][9]} Key absorptions to look for include the O-H stretch of the alcohol group and the C=C stretches of the alkene groups.

Sensory Evaluation

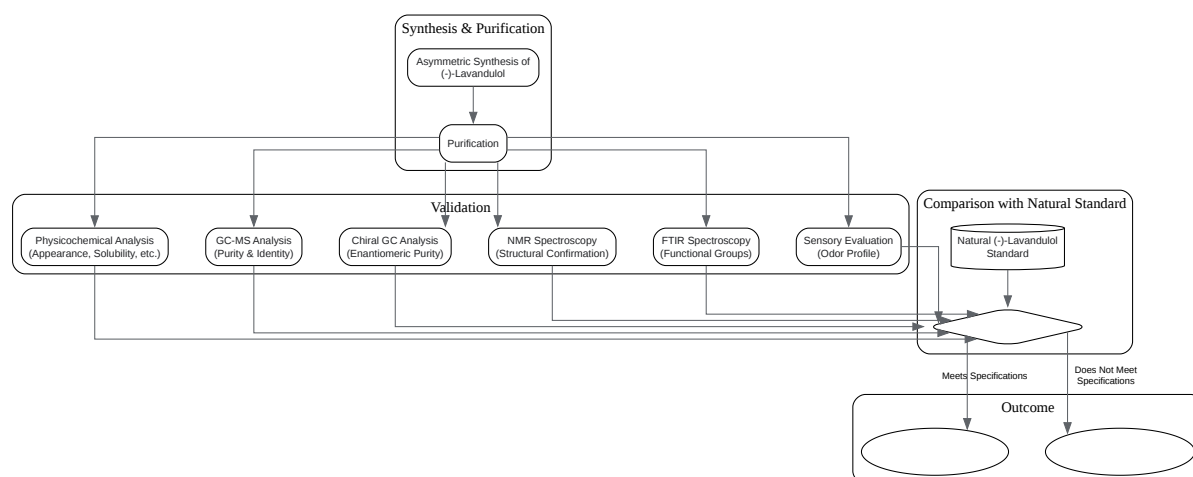
Objective: To compare the olfactory profile of the synthetic **(-)-Lavandulol** with a natural standard.

Methodology:

- Panel: A trained sensory panel is used to evaluate the odor characteristics of the samples.
- Procedure: Samples are diluted in an appropriate solvent and presented to the panelists on smelling strips.
- Evaluation: Panelists describe and rate the intensity of various odor attributes (e.g., floral, herbal, citrus) for both the synthetic and natural samples. The results are then statistically analyzed to determine if there are any perceivable differences.^[10]

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for the comprehensive validation of synthetic **(-)-Lavandulol**.



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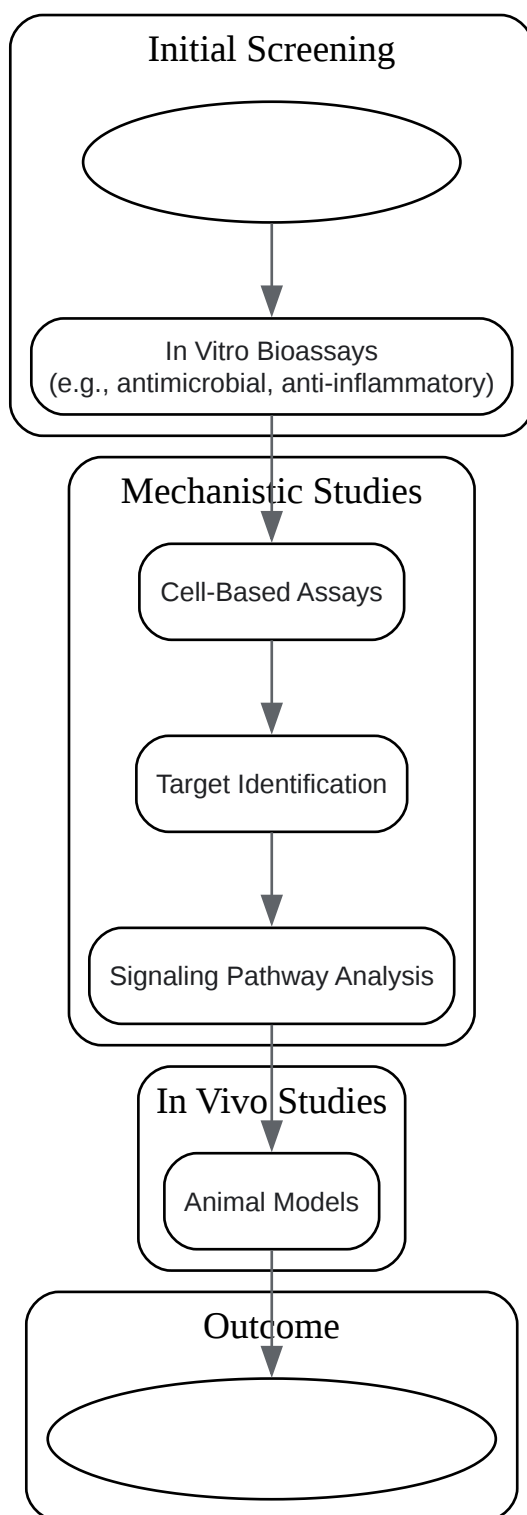
Caption: Validation workflow for synthetic **(-)-Lavandulol**.

Biological Activity and Signaling Pathways

While lavender oil, the natural source of lavandulol, is known for a range of biological activities including antimicrobial, anti-inflammatory, and sedative effects, specific signaling pathways directly modulated by isolated **(-)-Lavandulol** are not well-established in publicly available scientific literature.[11][12][13] Some research on lavender oil has suggested an interaction

with the cAMP signaling pathway in the context of its antiemetic effects.[14] However, this has not been specifically attributed to lavandulol. Further research is required to elucidate the precise molecular mechanisms and signaling pathways associated with **(-)-Lavandulol**.

The following diagram illustrates a generalized workflow for investigating the biological activity of a compound like **(-)-Lavandulol**.



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Caption: Workflow for biological activity investigation.

In conclusion, the validation of synthetic **(-)-Lavandulol** necessitates a comprehensive analytical approach. While direct comparative data between synthetic and natural standards is not always readily published, adherence to the described experimental protocols allows for a thorough assessment of the synthetic product's quality and authenticity. Further research into the specific biological mechanisms of **(-)-Lavandulol** is warranted to fully understand its therapeutic potential.

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